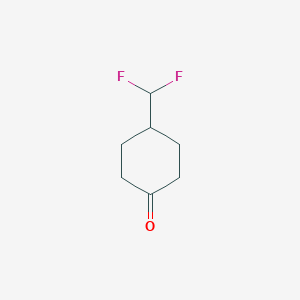

4-(Difluoromethyl)cyclohexan-1-one

Description

The exact mass of the compound 4-(Difluoromethyl)cyclohexan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Difluoromethyl)cyclohexan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Difluoromethyl)cyclohexan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O/c8-7(9)5-1-3-6(10)4-2-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAVCNQFDDBTHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1549804-53-6 | |

| Record name | 4-(difluoromethyl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 4-(Difluoromethyl)cyclohexan-1-one for medicinal chemistry

An In-Depth Technical Guide to 4-(Difluoromethyl)cyclohexan-1-one for Medicinal Chemistry

Introduction: The Strategic Value of the Difluoromethyl Group in Drug Design

In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing motifs is a cornerstone strategy for optimizing the pharmacological profile of drug candidates. Among these, the difluoromethyl (–CF₂H) group has emerged as a uniquely valuable functional group. Unlike the more common trifluoromethyl (–CF₃) group, the –CF₂H moiety acts as a lipophilic hydrogen bond donor, capable of forming weak hydrogen bonds that can enhance binding affinity and specificity.[1][2][3] This group serves as a bioisosteric replacement for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities, offering a powerful tool to modulate physicochemical properties such as pKa, lipophilicity (logP), and metabolic stability.[1][2] The introduction of the –CF₂H group can boost membrane permeability and reduce oxidative metabolism, leading to an extended biological half-life.[1][4]

This guide focuses on 4-(difluoromethyl)cyclohexan-1-one, a versatile building block that combines the advantageous properties of the difluoromethyl group with the conformational rigidity and synthetic accessibility of the cyclohexanone scaffold. As a Senior Application Scientist, this document will provide a technical overview of its chemical properties, synthetic utility, and strategic application in the development of next-generation therapeutics.

Physicochemical Profile: A Privileged Scaffold

The utility of 4-(difluoromethyl)cyclohexan-1-one stems from the predictable and beneficial impact of the difluoromethyl group on molecular properties. The strong electron-withdrawing nature of the two fluorine atoms polarizes the adjacent C-H bond, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor.[2][5] This capacity allows it to mimic the interactions of traditional hydrogen bond donors like hydroxyl or thiol groups while introducing greater lipophilicity and metabolic resistance.

A comparative analysis highlights the unique position of the –CF₂H group among other common functional groups in drug design.

| Property | –OH | –SH | –CH₃ | –CF₃ | –CF₂H |

| Hydrogen Bond Capability | Strong Donor & Acceptor | Weak Donor | None | Acceptor Only | Weak Donor [1][5] |

| Hansch Lipophilicity (π) | ~ -1.64 | ~ 0.39 | ~ 0.50 | ~ 0.88[6] | ~ 0.2 to 0.6[4] |

| Metabolic Stability | Low (Oxidation) | Moderate (Oxidation) | Low (Oxidation) | High | High [1] |

| Bioisosteric Role | Hydroxyl, Amine | Thiol | - | Chlorine | Hydroxyl, Thiol, Amine [2] |

The cyclohexanone core provides a conformationally constrained, sp³-rich scaffold, which is increasingly sought after in drug discovery to improve selectivity and escape "flatland" chemistry. The ketone functionality serves as a versatile synthetic handle for a wide array of chemical transformations, allowing for the facile introduction of diverse pharmacophoric elements.

Below is a summary of the key computed physicochemical properties for the title compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀F₂O | [7] |

| Molecular Weight | 148.15 g/mol | [8] |

| InChIKey | UBAVCNQFDDBTHC-UHFFFAOYSA-N | [7][8] |

| XlogP (Predicted) | 1.7 | [7] |

| Monoisotopic Mass | 148.06998 Da | [7] |

Synthetic Strategy and Methodologies

The synthesis of 4-(difluoromethyl)cyclohexan-1-one is not widely documented as a standard commercial procedure, but its preparation can be envisaged through established fluorination chemistries. A logical and robust approach involves the deoxyfluorination of a readily available precursor, 4-formylcyclohexanone, which is often protected as its ketal during the transformation.

Illustrative Synthetic Protocol: Deoxyfluorination of 4-Formylcyclohexanone Ethylene Ketal

This protocol is representative of a common strategy for introducing the difluoromethyl group by converting an aldehyde. The choice of a deoxyfluorination reagent like DAST (diethylaminosulfur trifluoride) or XtalFluor® is critical; these reagents are effective for converting aldehydes and ketones to the corresponding gem-difluoro compounds. The ketal protection of the cyclohexanone carbonyl is a crucial step to prevent undesired side reactions at this position.

Step 1: Protection of 4-Oxocyclohexane-1-carbaldehyde

-

To a solution of 4-oxocyclohexane-1-carbaldehyde (1.0 eq) in toluene (5 mL/mmol), add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Fit the reaction flask with a Dean-Stark apparatus and heat to reflux.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-formyl-1,4-dioxaspiro[4.5]decane.

Step 2: Deoxyfluorination

-

Dissolve the protected aldehyde from Step 1 (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) in a fluorinated polyethylene vessel under a nitrogen atmosphere.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add DAST (1.5 eq) dropwise via syringe, maintaining the internal temperature below -65°C.

-

Causality Note: The reaction is performed at low temperature to control the exothermic reaction and minimize the formation of byproducts. Anhydrous conditions are essential as DAST reacts violently with water.

-

-

Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by ¹⁹F NMR or GC-MS.

-

Upon completion, cautiously quench the reaction by slowly adding it to a cooled, stirred saturated solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is 8-(difluoromethyl)-1,4-dioxaspiro[4.5]decane.

Step 3: Deprotection

-

Dissolve the crude product from Step 2 in a mixture of acetone and 2M hydrochloric acid (4:1 v/v).

-

Stir the reaction at room temperature for 4-8 hours, monitoring by TLC for the disappearance of the starting material.

-

Neutralize the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-(difluoromethyl)cyclohexan-1-one.

Chemical Reactivity and Synthetic Utility

The ketone moiety of 4-(difluoromethyl)cyclohexan-1-one is the primary site for synthetic elaboration, providing a gateway to a diverse range of derivatives. The electron-withdrawing difluoromethyl group at the 4-position has a modest electronic influence on the carbonyl's reactivity but plays a significant role in the physicochemical properties of the resulting products.

Caption: Key synthetic transformations of 4-(difluoromethyl)cyclohexan-1-one.

Key reactions include:

-

Reductive Amination: The most powerful application for introducing diversity. Reaction with primary or secondary amines followed by reduction (e.g., with sodium triacetoxyborohydride) yields substituted cyclohexylamines, which are prevalent motifs in bioactive molecules.

-

Reduction: Reduction of the ketone with agents like sodium borohydride provides access to the corresponding alcohol, 4-(difluoromethyl)cyclohexan-1-ol.[9] This derivative can serve as a hydrogen bond donor or a point for further functionalization (e.g., ether or ester formation).

-

Wittig Reaction: Allows for the conversion of the carbonyl to an exocyclic double bond, creating a distinct scaffold for further chemistry, such as Michael additions or metathesis.

-

Aldol and Related Condensations: The α-protons adjacent to the ketone can be deprotonated to form an enolate, enabling C-C bond formation and the construction of more complex molecular architectures.

Application in Medicinal Chemistry: A Scaffold for Lead Optimization

The true value of 4-(difluoromethyl)cyclohexan-1-one is realized during the lead optimization phase of drug discovery. Its strategic incorporation can address common liabilities in drug candidates, such as poor metabolic stability or suboptimal binding affinity.

Caption: Drug discovery workflow incorporating the title scaffold.

Case Study: Bioisosteric Replacement of a Cyclohexanol Moiety

Consider a lead compound containing a 4-hydroxycyclohexyl amine moiety that suffers from rapid glucuronidation or oxidation at the hydroxyl position.

-

Problem: The secondary alcohol is a metabolic soft spot, leading to poor in vivo exposure.

-

Hypothesis: Replacing the –OH group with its –CF₂H bioisostere will block metabolic oxidation while preserving or enhancing the key hydrogen bonding interactions through the polarized C-H bond.[2]

-

Execution: 4-(Difluoromethyl)cyclohexan-1-one is subjected to reductive amination with the requisite amine partner from the parent molecule.

-

Outcome: The resulting analog, now featuring the 4-(difluoromethyl)cyclohexyl amine core, is expected to exhibit:

-

Enhanced Metabolic Stability: The C-F bonds are exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism.[6]

-

Modulated Lipophilicity: The –CF₂H group increases lipophilicity compared to the –OH group, which can improve cell permeability and oral bioavailability.[3][5]

-

Preserved Binding Affinity: The ability of the –CF₂H group to act as a hydrogen bond donor can maintain crucial interactions within the target's binding pocket.[1]

-

This strategic replacement provides a rational path to overcoming common ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) issues while fine-tuning the pharmacodynamic properties of a drug candidate.

Conclusion

4-(Difluoromethyl)cyclohexan-1-one is more than just a fluorinated building block; it is a sophisticated tool for medicinal chemists. It provides a pre-packaged solution for introducing the valuable difluoromethyl group within a conformationally defined, synthetically versatile scaffold. Its properties enable the rational design of molecules with improved metabolic stability, enhanced membrane permeability, and fine-tuned target engagement. As the demand for novel, patentable, and effective therapeutics grows, the strategic deployment of such advanced intermediates will continue to be a critical factor in the successful navigation of the complex path from hit-to-lead and lead-to-candidate.

References

-

Title: Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups Source: ResearchGate URL: [Link]

-

Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: PMC (PubMed Central) URL: [Link]

-

Title: Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry Source: MDPI URL: [Link]

-

Title: 4-(difluoromethyl)cyclohexan-1-one (C7H10F2O) Source: PubChem URL: [Link]

-

Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

-

Title: The F‐Difluoromethyl Group: Challenges, Impact and Outlook Source: ResearchGate URL: [Link]

-

Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis Source: PMC (PubMed Central) URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]

-

Title: Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … Source: Wiley Online Library URL: [Link]

-

Title: C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres Source: PMC (PubMed Central) URL: [Link]

-

Title: Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis Source: PMC (PubMed Central) URL: [Link]

-

Title: Tetrahedron Letters, Vol.22, No.18, pp 1651 Source: USDA ARS URL: [Link]

-

Title: Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings Source: Scientific & Academic Publishing URL: [Link]

-

Title: Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers Source: Arkivoc URL: [Link]

-

Title: Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent Source: ChemRxiv URL: [Link]

-

Title: 4,4-Difluorocyclohexan-1-ol Source: PubChem URL: [Link]

-

Title: A kind of method for synthesizing 4-fluorocyclohexanone Source: Patsnap URL: [Link]

-

Title: Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones Source: The Royal Society of Chemistry URL: [Link]

-

Title: Synthesis of 4-cyano-4-(4-fluorophenyl)cyclohexanone Source: PrepChem.com URL: [Link]

-

Title: 4-[(3,4-Difluorophenyl)methoxy]cyclohexan-1-one Source: PubChem URL: [Link]

-

Title: CAS SciFinder - Chemical Compound Database Source: CAS URL: [Link]

-

Title: 4-Fluorocyclohexan-1-one Source: PubChem URL: [Link]

-

Title: Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch Source: PMC (PubMed Central) URL: [Link]

-

Title: Mechanochemical difluoromethylations of ketones Source: PMC (PubMed Central) URL: [Link]

-

Title: A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin Source: PubMed URL: [Link]

-

Title: Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes Source: PubMed URL: [Link]

-

Title: Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones Source: ResearchGate URL: [Link]

-

Title: Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design Source: PubMed URL: [Link]

-

Title: Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase Source: PMC (PubMed Central) URL: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. PubChemLite - 4-(difluoromethyl)cyclohexan-1-one (C7H10F2O) [pubchemlite.lcsb.uni.lu]

- 8. 4-Difluoromethyl-cyclohexanone | 1549804-53-6 [sigmaaldrich.cn]

- 9. 4,4-Difluorocyclohexan-1-ol | C6H10F2O | CID 546300 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Difluoromethyl)cyclohexan-1-one: A Key Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for optimizing the pharmacological profiles of therapeutic candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Among the array of fluorinated motifs, the difluoromethyl group (-CF2H) offers a compelling balance of lipophilicity and hydrogen-bonding capability, making it an increasingly attractive bioisostere for hydroxyl and thiol groups. This guide provides a comprehensive technical overview of 4-(Difluoromethyl)cyclohexan-1-one, a valuable building block for the synthesis of novel therapeutics.

Core Compound Identification

CAS Number: 1549804-53-6

Molecular Formula: C₇H₁₀F₂O

Synonyms: 4-Difluoromethyl-cyclohexanone

Physicochemical Specifications

Precise experimental data for 4-(Difluoromethyl)cyclohexan-1-one is not extensively published. However, based on the analysis of structurally similar compounds, the following properties can be estimated:

| Property | Estimated Value/Information | Source/Analogy |

| Molecular Weight | 148.15 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Analogy with 4-(Trifluoromethyl)cyclohexanone[1] |

| Boiling Point | Not available. Expected to be higher than cyclohexanone (155 °C) | General trend of increased boiling point with halogenation. |

| Melting Point | Not available. | |

| Density | Not available. Likely > 1.0 g/cm³ | Analogy with 4-(Trifluoromethyl)cyclohexanone (1.221 g/cm³)[1] |

| Solubility | Expected to be soluble in common organic solvents. | General properties of ketones. |

| Purity | Commercially available up to 96% |

Note: The difluoromethyl group, with its ability to act as a hydrogen bond donor, can influence intermolecular interactions and thus the physical properties of the compound.[2]

The Strategic Importance in Drug Design and Development

The introduction of a difluoromethyl group into a cyclohexanone ring presents several advantages for medicinal chemists. The cyclohexanone scaffold itself is a prevalent motif in numerous biologically active molecules. The addition of the -CF2H group can significantly enhance a drug candidate's profile in several ways:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to an improved pharmacokinetic profile and a longer in-vivo half-life of the drug.[2]

-

Binding Affinity: The electronegativity of the fluorine atoms can alter the electron distribution of the molecule, potentially leading to enhanced binding interactions with target proteins.

-

Lipophilicity and Permeability: The difluoromethyl group can modulate the lipophilicity of a molecule, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) properties. This can improve membrane permeability and overall bioavailability.[2]

-

Bioisosterism: The -CF2H group can act as a bioisostere of hydroxyl (-OH) or thiol (-SH) groups, allowing for the substitution of these functional groups to improve metabolic stability while maintaining or enhancing biological activity.[2]

The application of fluorinated cyclohexanes is evident in several FDA-approved drugs, underscoring the therapeutic relevance of this structural motif.

Illustrative Synthetic Pathway

Caption: General oxidation pathway for the synthesis of 4-(Difluoromethyl)cyclohexan-1-one.

Exemplary Experimental Protocol: Oxidation of 4-(Difluoromethyl)cyclohexan-1-ol

This protocol is a representative example based on common oxidation reactions of secondary alcohols to ketones. Caution: This is a theoretical protocol and should be adapted and optimized under appropriate laboratory safety conditions.

Objective: To synthesize 4-(Difluoromethyl)cyclohexan-1-one from 4-(difluoromethyl)cyclohexan-1-ol.

Materials:

-

4-(Difluoromethyl)cyclohexan-1-ol

-

Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure (using PCC):

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(difluoromethyl)cyclohexan-1-ol (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) portion-wise at room temperature. The reaction mixture will typically turn dark brown.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.

-

Purification: Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography on silica gel to afford pure 4-(difluoromethyl)cyclohexan-1-one.

Safety and Handling

While a specific safety data sheet for 4-(Difluoromethyl)cyclohexan-1-one is not publicly available, it should be handled with the standard precautions for laboratory chemicals. Based on analogous compounds like 4-(trifluoromethyl)cyclohexanone and 4-fluorocyclohexanone, the following hazards should be considered[1][3]:

-

Harmful if swallowed.

-

May cause skin and eye irritation.

-

May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

4-(Difluoromethyl)cyclohexan-1-one stands as a promising and versatile building block for the development of next-generation pharmaceuticals. Its unique combination of a reactive ketone functionality and the advantageous properties imparted by the difluoromethyl group makes it a valuable tool for medicinal chemists. As the demand for more sophisticated and effective drugs continues to grow, the strategic use of fluorinated scaffolds like this will undoubtedly play an increasingly critical role in the discovery and development of novel therapeutics. Further research into the specific applications and reactivity of this compound is warranted to fully unlock its potential in the field of drug discovery.

References

-

MySkinRecipes. (1S,4s)-4-(difluoromethyl)cyclohexan-1-ol. [Link]

-

Matrix Fine Chemicals. 4-(TRIFLUOROMETHYL)CYCLOHEXAN-1-ONE. [Link]

- Google Patents. Method for synthesizing 4-fluorocyclohexanone.

- Google Patents. Method for synthesizing 4-substituted cyclohexanone.

-

Purdue University. Altman lab discovers chemical method impacting pharmacy, beyond. [Link]

-

Greenfield Global. Safety Data Sheet - Cyclohexanone. [Link]

-

The Royal Society of Chemistry. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. [Link]

- Google Patents. Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures.

-

ACS Publications. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. [Link]

-

Nature Communications. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. [Link]

-

PubChem. 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride. [Link]

-

PubChem. 4-Fluorocyclohexan-1-one. [Link]

- Google Patents. Method of synthesizing cyclohexanone.

Sources

The Difluoromethyl Group: A Technical Guide to the Lipophilic Hydrogen Bond Donor

Executive Summary

In modern drug discovery, the optimization of lead compounds often faces a dichotomy: increasing potency via hydrogen bonding (polar interactions) typically necessitates increasing hydrophilicity, which can compromise membrane permeability and metabolic stability. The difluoromethyl group (–CF₂H) offers a unique solution to this "polarity-permeability" trade-off.[1][2]

Unlike the trifluoromethyl group (–CF₃), which is purely lipophilic and chemically inert, the –CF₂H group possesses a highly polarized C–H bond capable of acting as a weak-to-moderate hydrogen bond donor (HBD) . This guide provides a technical deep-dive into the physicochemical basis, experimental validation, and strategic application of –CF₂H as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups.

Part 1: Physicochemical Basis of the C–H···O Interaction

The "Lipophilic Donor" Paradox

The hydrogen bonding capability of –CF₂H arises from the strong electron-withdrawing inductive effect (

Key Differentiators:

-

Acidity: The

of the C–H bond in –CF₂H is significantly lower than a standard alkyl C–H, though higher than a typical –OH. -

Lipophilicity: While –OH groups dramatically lower LogP (increasing water solubility), –CF₂H often maintains or increases lipophilicity compared to the parent scaffold, facilitating blood-brain barrier (BBB) penetration.

-

Metabolic Stability: The C–F bond strength renders the group resistant to oxidative metabolism (e.g., CYP450), unlike the labile C–H bonds of a methyl group or the conjugation-prone –OH.[3]

Visualization: Electronic Mechanism

The following diagram illustrates the inductive polarization that enables the C–H···O interaction.

Caption: Mechanistic flow of the CF₂H group's hydrogen bond donation capability driven by fluorine-induced polarization.[1][2][4][5]

Part 2: Quantitative Metrics & Comparison

To effectively use –CF₂H, researchers must quantify its H-bond acidity (

Table 1: Physicochemical Comparison of Bioisosteres

| Functional Group | H-Bond Acidity ( | H-Bond Basicity ( | Primary Utility | |

| Hydroxyl (–OH) | ~0.60 | ~0.40 | -1.0 to -2.0 | High potency H-bonding; Solubility. |

| Difluoromethyl (–CF₂H) | 0.08 – 0.13 | ~0.05 | +0.2 to +0.5 | Lipophilic H-bonding; Metabolic block. |

| Thiol (–SH) | ~0.10 | ~0.10 | +0.5 | Weak H-donor; Reactive warhead. |

| Methyl (–CH₃) | 0.00 | 0.00 | +0.5 | Lipophilicity; Steric bulk. |

| Trifluoromethyl (–CF₃) | 0.00 | ~0.02 | +1.0 | High Lipophilicity; Metabolic block. |

*Note:

Insight: The

Part 3: Experimental Validation Protocols

Trustworthy characterization of the –CF₂H interaction requires specific spectroscopic techniques. Standard biochemical assays may not distinguish between steric fits and genuine H-bonding.

Protocol A: NMR Titration for H-Bond Acidity

This protocol measures the chemical shift perturbation (

Reagents:

-

Solvent: CDCl₃ (Must be strictly anhydrous and non-polar to avoid solvent competition).

-

Reference Acceptor: Tri-n-butylphosphine oxide (TBPO) or HMPA.

-

Analyte: Your CF₂H-containing compound.[3][8][9][11][12][13][14][15][16][17]

Step-by-Step Workflow:

-

Preparation: Prepare a 10 mM solution of the analyte in CDCl₃.

-

Baseline Scan: Acquire a standard

H NMR spectrum. Record the chemical shift ( -

Titration: Add equivalents of TBPO (0.5, 1.0, 2.0, 5.0, 10.0 eq).

-

Measurement: Acquire spectra after each addition. Track the downfield shift (deshielding) of the CF₂H proton.

-

Analysis: Plot

vs. [Acceptor].-

Validation Criteria: A significant downfield shift (

ppm) indicates a strong H-bond donor interaction. -

Calculation: Fit the curve to a 1:1 binding isotherm to extract the association constant (

).

-

Protocol B: IR Spectroscopy Validation

Hydrogen bonding weakens the C–H bond, reducing its force constant.

-

Method: FTIR in dilute CCl₄ solution.[15]

-

Observation: Look for the C–H stretching frequency (

). -

Shift: Upon adding an acceptor (or in high concentration self-association), the

band for CF₂H typically red-shifts (moves to lower wavenumber) and broadens, confirming the donor interaction. Note: In some rare "blue-shifting" H-bonds involving fluorine, the opposite may occur, but red-shift is standard for C-H···O interactions.

Experimental Workflow Diagram

Caption: Dual-modal validation workflow using NMR titration and IR spectroscopy to confirm H-bond donor capability.

Part 4: Strategic Application & Case Studies

Design Strategy: The Bioisosteric Switch

When should you replace –OH with –CF₂H?

-

Metabolic Liability: The –OH is a site of rapid glucuronidation or oxidation.

-

Permeability Issues: The compound is too polar (low LogP, high TPSA).

-

Potency Maintenance: A hydrogen bond is required for binding, so a simple methyl (–CH₃) replacement causes a loss of potency.

Case Study: PPAR Agonists (LPA Analogues)

A compelling example of this bioisosterism is found in the development of Lysophosphatidic Acid (LPA) analogues targeting the PPAR

-

Challenge: The native ligand contained a hydroxyl group essential for binding but prone to acyl migration (chemical instability) and rapid metabolism.

-

Solution: Replacement of the –CH(OH)– moiety with –CF₂H.

-

Outcome:

-

Binding: The –CF₂H group maintained the critical H-bond to the receptor (albeit weaker than OH), preserving agonism.

-

Stability: The acyl migration was completely suppressed due to the lack of a nucleophilic oxygen.

-

Selectivity: The modification reduced off-target activity at LPA1-3 GPCRs, improving the safety profile.

-

Synthetic Accessibility

Installing the CF₂H group is increasingly accessible.[18] Common reagents include:

-

Difluoromethylation of Phenols/Thiols: Using ClCF₂H (Freon 22 - gas) or BrCF₂CO₂Et derivatives.

-

Radical Difluoromethylation: Using Zinc difluoromethanesulfinate (DFMS) or photoredox catalysis with sulfonyl difluoromethyl reagents.

-

Deoxofluorination: Converting aldehydes (–CHO) to –CF₂H using DAST or Deoxo-Fluor.

References

-

Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Zafrani, Y., et al. Journal of Medicinal Chemistry (2017).

-

CF₂H, a Hydrogen Bond Donor. Sessler, C. D., et al. Journal of the American Chemical Society (2017).

-

Hydrogen Bond Donor Properties of the Difluoromethyl Group. Erickson, J. A., & McLoughlin, J. I.[2][4][6][14] The Journal of Organic Chemistry (1995).

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles. Xing, L., et al. ChemMedChem (2015).

-

Quantifying the ability of the CF₂H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry (2025).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Utilizing the CF2H moiety as a H-bond-donating group in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantifying the ability of the CF2H group as a hydrogen bond donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

The Lipophilic Hydrogen Bond Donor: Leveraging 4-(Difluoromethyl)cyclohexan-1-one in Drug Design

Executive Summary

In the optimization of lead compounds, medicinal chemists frequently encounter a "polarity-permeability" paradox: increasing polarity to improve solubility or target engagement often compromises membrane permeability and metabolic stability. 4-(Difluoromethyl)cyclohexan-1-one represents a high-value building block that resolves this paradox. It introduces the difluoromethyl (

The Bioisosteric Mandate: Why ?

The difluoromethyl group is distinct from its trifluoromethyl (

The Lipophilic Hydrogen Bond Donor Concept

Unlike hydroxyl groups (-OH), which are strong HBDs but hydrophilic (

-

Mechanism: The high electronegativity of the two fluorine atoms polarizes the C-H bond, rendering the hydrogen atom sufficiently acidic to participate in hydrogen bonding with protein backbone carbonyls or acceptor side chains (e.g., Asp, Glu).

-

Metabolic Shielding: The C-F bond strength (~116 kcal/mol) renders the group resistant to cytochrome P450-mediated oxidation, effectively blocking metabolic "soft spots" typically found at the 4-position of cyclohexyl rings.

Physicochemical Comparison

The following table contrasts the

| Property | Methyl ( | Trifluoromethyl ( | Hydroxyl ( | Difluoromethyl ( |

| Electronic Effect | Weak Donor (+I) | Strong Withdrawing (-I) | Donor (+M) / Withdrawing (-I) | Withdrawing (-I) |

| H-Bond Donor | No | No | Yes (Strong) | Yes (Weak/Lipophilic) |

| H-Bond Acceptor | No | Weak (F) | Yes | Weak (F) |

| Lipophilicity ( | +0.5 | +1.2 | -1.0 to -1.5 | +0.2 to +0.5 |

| Metabolic Stability | Low (Benzylic/Allylic) | High | Variable (Glucuronidation) | High |

Conformational Dynamics of the Cyclohexanone Scaffold

When utilizing 4-(difluoromethyl)cyclohexan-1-one, understanding the conformational preference of the

The A-Value and Equatorial Preference

The

-

Implication: In the cyclohexanone equilibrium, the

group strongly prefers the equatorial position to avoid 1,3-diaxial interactions. -

Building Block Geometry: The commercially available ketone exists predominantly as the conformer with the

group equatorial. Subsequent reactions (e.g., reductive amination) will be influenced by this locked conformation, typically yielding products where the new substituent is directed by steric approach control (often favoring equatorial attack, leading to axial products) or thermodynamic control (favoring equatorial products).

Decision Logic for Incorporation

The following diagram outlines the strategic decision-making process for deploying this building block.

Figure 1: Strategic decision tree for selecting the difluoromethyl bioisostere during lead optimization.

Synthetic Utility & Functionalization[1][3][4][5][6]

The ketone functionality at C1 serves as a versatile handle for diversifying the scaffold. The most common transformation is reductive amination to generate secondary or tertiary amines, a frequent motif in GPCR and kinase inhibitors.

Synthetic Workflow

The scheme below illustrates the divergence from the core ketone building block.

Figure 2: Divergent synthetic pathways from the 4-(difluoromethyl)cyclohexan-1-one building block.

Experimental Protocol: Reductive Amination

This protocol describes the coupling of 4-(difluoromethyl)cyclohexan-1-one with a primary amine. This is a self-validating protocol where the disappearance of the ketone (IR/TLC) and formation of the amine (LCMS) confirm success.

Objective: Synthesis of N-substituted-4-(difluoromethyl)cyclohexan-1-amine.

Reagents:

-

4-(Difluoromethyl)cyclohexan-1-one (1.0 equiv)

-

Primary Amine (

) (1.1 equiv) -

Sodium Triacetoxyborohydride (

, -

Acetic Acid (

) (Catalytic, 1-2 drops) -

Dichloromethane (

) or 1,2-Dichloroethane (

Step-by-Step Methodology:

-

Imine Formation (Equilibrium):

-

In a flame-dried round-bottom flask under

, dissolve the Amine (1.1 equiv) and Ketone (1.0 equiv) in anhydrous DCM ( -

Add catalytic AcOH to adjust pH to ~5-6 (facilitates imine formation).

-

Stir at room temperature (RT) for 30–60 minutes. Checkpoint: Monitor by TLC or LCMS for imine formation (mass

).

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but recommended to minimize side reactions).

-

Add

(1.5 equiv) portion-wise over 5 minutes. -

Allow the reaction to warm to RT and stir for 4–16 hours.

-

Validation: Reaction is complete when the starting ketone is consumed (TLC: stain with KMnO4 or DNP; Ketone spot disappears).

-

-

Work-up:

-

Quench with saturated aqueous

solution. Stir for 15 minutes until gas evolution ceases. -

Extract with DCM (

). -

Wash combined organics with brine, dry over

, filter, and concentrate.

-

-

Stereochemical Outcome:

-

The product will typically be a mixture of cis (axial amine/equatorial

) and trans (equatorial amine/equatorial -

Note: Thermodynamic conditions often favor the trans (diequatorial) isomer, but hydride delivery from the axial face (less hindered) can favor the cis isomer kinetically. Separation is usually achieved via column chromatography or preparative HPLC.

-

References

-

Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bond donor properties of the difluoromethyl group." Journal of Organic Chemistry, 60(6), 1626–1631. Link

-

Hu, J., et al. (2019). "Synthesis of Difluoromethyl Ketones." Fluorine Notes, 5(126).[2] Link

- Gillard, J. R., et al. (2006). "Conformational analysis of fluorinated substituents in cyclohexane." Journal of Organic Chemistry, 71(5), 1835-1841. (Contextual grounding for A-values).

Sources

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

An In-Depth Technical Guide to the Metabolic Stability of 4-(Difluoromethyl)cyclohexan-1-one Derivatives

In the intricate process of drug discovery and development, the metabolic stability of a compound is a paramount factor that often dictates its success or failure.[1][2] A drug candidate must be sufficiently stable to reach its therapeutic target in efficacious concentrations.[2] Compounds that are metabolized too quickly may suffer from rapid clearance, leading to low bioavailability and the need for frequent, high doses.[3][4] Conversely, excessively stable compounds could accumulate, causing potential toxicity.[3] Therefore, achieving an optimal metabolic profile is a key challenge in medicinal chemistry.

One of the most effective strategies employed to enhance metabolic stability is the selective incorporation of fluorine atoms into a drug candidate's structure.[5][6] This guide focuses on a specific and increasingly important structural motif: 4-(Difluoromethyl)cyclohexan-1-one. The difluoromethyl (CF₂H) group, when integrated into the common cyclohexanone scaffold, offers a unique combination of physicochemical properties that can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This document serves as a technical resource for researchers and drug development professionals, providing a detailed exploration of the metabolic characteristics of these derivatives, the underlying mechanistic principles, and robust protocols for their evaluation.

The Difluoromethyl Group: A Strategic Tool for Metabolic Shielding

The introduction of a difluoromethyl group is a sophisticated tactic in medicinal chemistry, primarily due to its role as a bioisostere and its inherent electronic properties.[7][8]

-

Bioisosteric Replacement: The CF₂H group can serve as a metabolically stable bioisostere for other common functional groups like hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[7] This allows chemists to replace metabolically vulnerable moieties without drastically altering the molecule's ability to bind to its biological target.[9] The CF₂H group can act as a lipophilic hydrogen bond donor, a property that can be crucial for maintaining or enhancing target affinity.[7][8]

-

Blocking Metabolic "Soft Spots": The primary mechanism by which the difluoromethyl group enhances metabolic stability is by blocking sites susceptible to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily.[5] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Replacing a C-H bond at a metabolically active site with a C-F bond, or introducing a CF₂H group nearby, can effectively "shield" that part of the molecule from enzymatic attack.[10]

-

Electronic Influence: The high electronegativity of fluorine atoms creates a strong electron-withdrawing inductive effect. This can lower the energy of the highest occupied molecular orbital (HOMO) of nearby aromatic rings, making them less susceptible to oxidative attack by CYP enzymes.[5]

Caption: Conceptual diagram illustrating how the CF₂H group can shield a molecule from metabolic oxidation.

Anticipated Metabolic Pathways of Cyclohexanone Derivatives

The liver is the primary site of drug metabolism, where enzymes work to transform xenobiotics into more water-soluble compounds for excretion.[11] For cyclohexanone derivatives, two main metabolic pathways are anticipated, primarily catalyzed by the Cytochrome P450 (CYP) enzyme superfamily and various reductases.[12][13]

-

Reduction of the Carbonyl Group: The ketone moiety is susceptible to reduction to a secondary alcohol. This is a common metabolic fate for cyclic ketones and is often a major clearance pathway. The resulting stereochemistry of the alcohol (axial vs. equatorial) can be species-dependent.

-

Oxidative Metabolism (Hydroxylation): CYP enzymes catalyze the insertion of an oxygen atom into a C-H bond, resulting in hydroxylation at various positions on the cyclohexyl ring.[13][14] These "metabolic soft spots" are often at positions allylic or adjacent to the carbonyl group.

The presence of the difluoromethyl group at the 4-position is expected to significantly hinder hydroxylation at or near that site due to the strength of the C-F bonds and steric hindrance.

In Vitro Assays for Assessing Metabolic Stability

To evaluate the metabolic stability of new chemical entities (NCEs), a suite of in vitro assays is employed early in the drug discovery process.[15][16] These assays provide crucial data for calculating key pharmacokinetic parameters like intrinsic clearance (CLint), which helps predict in vivo hepatic clearance, bioavailability, and half-life.[3][11]

-

Liver Microsomes: This is the most widely used system for high-throughput screening.[11] Microsomes are subcellular fractions derived from the endoplasmic reticulum of liver cells (hepatocytes) and contain a high concentration of Phase I metabolic enzymes, particularly the CYPs.[17][18] They are cost-effective and ideal for assessing CYP-mediated metabolism.[19]

-

Hepatocytes: Intact liver cells are considered the "gold standard" for in vitro metabolism studies.[11] They contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors in a more physiologically relevant environment, complete with cellular membranes that regulate compound entry.[11][20]

-

S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomes and the cytosolic fraction.[20] It is useful for studying the combined effects of Phase I and cytosolic Phase II enzymes.[19]

Experimental Protocol: Liver Microsomal Stability Assay

This section provides a detailed, self-validating protocol for determining the metabolic stability of 4-(Difluoromethyl)cyclohexan-1-one derivatives using human liver microsomes. The protocol includes controls to ensure the observed compound loss is due to enzymatic activity.

1. Materials and Equipment

-

Test Compounds (e.g., 4-(Difluoromethyl)cyclohexan-1-one derivatives)

-

Pooled Human Liver Microsomes (HLM)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive Control Compounds (High, Medium, and Low clearance, e.g., Verapamil, Imipramine, Warfarin)

-

Ice-cold Acetonitrile (ACN) or Methanol containing an internal standard (IS) for reaction termination

-

96-well incubation and collection plates

-

Multichannel pipettes

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[18][21]

2. Assay Workflow

Sources

- 1. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives | PLOS One [journals.plos.org]

- 2. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. What is microsomal stability and why is it important? [synapse.patsnap.com]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Cytochrome P450 - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nuvisan.com [nuvisan.com]

- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. charnwooddiscovery.com [charnwooddiscovery.com]

- 19. Hepatic Microsomal Stability (human, rat, or mouse) | Bienta [bienta.net]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

Conformational Dynamics of 4-Substituted Fluorinated Cyclohexanones: A Technical Analysis

Topic: Conformational Analysis of 4-Substituted Fluorinated Cyclohexanones Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Structural Biologists

Executive Summary

The introduction of fluorine into the cyclohexanone scaffold—specifically at the 4-position—is a critical strategy in modern drug design. It serves to modulate metabolic stability (blocking P450 oxidation), alter lipophilicity (

This guide provides a rigorous framework for synthesizing, analyzing, and predicting the conformational behavior of these systems. It moves beyond standard textbook models to address the specific stereoelectronic effects unique to the 4-fluoro-ketone motif.

Theoretical Framework: The Steric-Electrostatic Conflict

In unsubstituted cyclohexane, a substituent prefers the equatorial position to avoid 1,3-diaxial interactions. Fluorine, having a small Van der Waals radius (1.47 Å) and a low A-value (~0.25 kcal/mol), exhibits a mild equatorial preference.

However, in 4-fluorocyclohexanone , the carbonyl group at C1 introduces a strong permanent dipole (~2.3 D) and alters the ring geometry (flattening at C1). The conformational equilibrium is governed by the interplay of two vectors:

-

Steric Bulk: Favors the Equatorial conformer (minimizes 1,3-diaxial strain).

-

Dipole-Dipole Interaction:

-

Equatorial F: The C-F dipole and C=O dipole are roughly parallel.[1] This alignment creates electrostatic repulsion, destabilizing this conformer in the gas phase or non-polar solvents.

-

Axial F: The C-F dipole is roughly antiparallel (or at an obtuse angle) to the C=O dipole, reducing net molecular dipole and electrostatic repulsion.

-

The "Polar Effect"

In non-polar media, the axial conformer is often more populated than steric predictions would suggest due to this dipole minimization. In polar media (e.g., DMSO, Methanol), the solvent stabilizes the more polar equatorial conformer, shifting the equilibrium back toward the sterically favored form.

Visualization of Conformational Equilibrium

The following diagram illustrates the equilibrium and the dipole vectors involved.

Caption: Figure 1. The dynamic equilibrium between axial and equatorial conformers in 4-fluorocyclohexanone, modulated by solvent polarity and electrostatic vectors.

Synthetic Protocol: The Ketal Route

Direct fluorination of cyclohexanone is often regiochemically promiscuous. The most robust protocol for generating high-purity 4-fluorocyclohexanone involves a protection-fluorination-deprotection sequence.

Reagents & Equipment[2]

-

Starting Material: 1,4-Cyclohexanedione monoethylene acetal (1,4-dioxaspiro[4.5]decan-8-one).

-

Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

-

Reducing Agent: Sodium Borohydride (

). -

Solvents: Anhydrous Dichloromethane (DCM), Methanol.

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

Stage 1: Reduction to Alcohol

-

Dissolve 1,4-dioxaspiro[4.5]decan-8-one (10 mmol) in MeOH (30 mL) at 0°C.

-

Add

(1.1 eq) portion-wise over 15 minutes. -

Stir at room temperature for 2 hours (monitor by TLC).

-

Quench with saturated

, extract with EtOAc, and concentrate to yield the alcohol intermediate.

Stage 2: Deoxyfluorination (Critical Step)

Rationale: DAST replaces the hydroxyl group with fluorine with inversion of configuration (Sn2), though in this substrate, the stereocenter is destroyed upon ketone deprotection, so stereochemistry at this stage is less critical unless isolating the ketal.

-

Dissolve the alcohol intermediate in anhydrous DCM under

in a plastic or Teflon-coated flask (glass can etch). -

Cool to -78°C. Safety: DAST can be explosive; maintain strict temperature control.

-

Add DAST (1.2 eq) dropwise via syringe.

-

Allow to warm to room temperature overnight.

-

Quench: Pour slowly into saturated

at 0°C. (Vigorous effervescence!). -

Extract with DCM, dry over

, and concentrate.

Stage 3: Ketal Deprotection

-

Dissolve the fluorinated ketal in Acetone/Water (4:1).

-

Add catalytic p-Toluenesulfonic acid (pTsOH) or 1M HCl.

-

Reflux for 2-4 hours.

-

Neutralize, extract, and purify via flash column chromatography (Hexane/EtOAc).

Analytical Methodologies: NMR Analysis

Nuclear Magnetic Resonance (NMR) is the gold standard for determining the conformational ratio (

The NMR Advantage

Fluorine provides a distinct handle without the spectral overlap common in

-

Chemical Shift:

varies significantly between axial and equatorial environments. -

Coupling Constants (

): The most reliable metric.

Protocol: -Coupling Analysis

The observed coupling constant (

Where:

- : Coupling of Axial F to geminal/vicinal protons.

- : Coupling of Equatorial F to geminal/vicinal protons.

Diagnostic Values (approximate for cyclohexanones):

| Parameter | Axial Fluorine ( | Equatorial Fluorine ( | Mechanistic Basis |

| ~30 - 40 Hz | ~10 - 15 Hz | Karplus relationship (180° vs 60° dihedral) | |

| ~10 - 15 Hz | ~10 - 15 Hz | Karplus relationship (60° dihedral) | |

| ~45 - 50 Hz | ~45 - 50 Hz | Geminal coupling (less conformationally dependent) |

Experimental Workflow for Determination

-

Sample Prep: Prepare 10 mM solutions of 4-fluorocyclohexanone in solvents of varying polarity:

(Non-polar), -

Acquisition: Acquire

-decoupled -

Measurement: Measure the width of the multiplet or specific

splittings.-

Note: In rapid exchange at room temperature, you will see a single averaged signal.

-

-

Low-Temperature NMR (Optional but Recommended): Cool the sample to -80°C (in

or THF-

Data Interpretation & Applications

Calculating Free Energy Difference ( )

Once the ratio

Impact on Drug Design

Understanding this equilibrium is vital for:

-

Binding Affinity: If a protein pocket requires the fluorine in an axial position, but the molecule exists 90% in the equatorial form in water, there is an entropic penalty to binding.

-

Dipole Alignment: The vector of the carbonyl relative to the fluorine affects how the molecule traverses lipid bilayers.

-

pKa Modulation: Through-space electrostatic interactions can shift the pKa of nearby ionizable groups (e.g., amines at the 1-position if reductive amination is performed).

Analytical Workflow Diagram

Caption: Figure 2. Decision tree for the analytical determination of conformational ratios using NMR spectroscopy.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Wiberg, K. B., et al. (1999). Conformational Preferences of 4-Substituted Cyclohexanones. The Journal of Organic Chemistry, 64(17), 6394–6400. Link

-

Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Molecular Scaffolds. Chemical Reviews, 114(16), 8257–8322. (Discusses spiro-ketal precursors).[3] Link

-

Reich, H. J. (2024). Winstein-Holness Equation and NMR. University of Wisconsin-Madison Chemistry Library. Link

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and bioorganic chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link

Sources

Harnessing the Power of the Difluoromethyl Group: A Guide to Synthetic Strategies and Applications

An In-Depth Technical Guide:

Introduction: The Rise of Fluorine in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the various fluorinated motifs, the difluoromethyl (CHF2) group holds a privileged position. Its unique stereoelectronic properties allow it to serve as a versatile bioisostere for common functional groups, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. This guide provides an in-depth exploration of the synthesis and application of difluoromethylated building blocks, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, present self-validating experimental protocols, and provide a comprehensive overview of the current state of the art.

The Difluoromethyl Group: A Bioisostere with Unique Talents

The difluoromethyl group is more than just a fluorinated analogue of a methyl group. Its true power lies in its ability to act as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, a concept that has been pivotal in drug design. This mimicry is not merely structural; the CHF2 group introduces a unique set of properties:

-

Enhanced Lipophilicity: The replacement of a hydroxyl or thiol group with a CHF2 group generally increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.

-

Metabolic Stability: The Carbon-Fluorine bond is exceptionally strong, making the CHF2 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This often leads to a longer in vivo half-life of the drug.

-

Hydrogen Bond Donor: Unlike the trifluoromethyl (CF3) group, the CHF2 group possesses a weakly acidic proton that can act as a hydrogen bond donor, allowing it to participate in key interactions with biological targets such as enzymes and receptors.

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the pKa of neighboring functional groups, which can be strategically used to fine-tune the binding affinity of a molecule to its target.

Core Synthetic Strategies for Difluoromethylation

The introduction of the CHF2 group into organic molecules can be broadly categorized into three main strategies: nucleophilic, electrophilic, and radical difluoromethylation. The choice of method depends on the specific substrate, the desired bond construction, and the overall synthetic strategy.

Nucleophilic Difluoromethylation: The Workhorse of C-CHF2 Bond Formation

Nucleophilic difluoromethylation is arguably the most common and well-developed strategy. It typically involves the use of a difluoromethyl anion equivalent that reacts with various electrophiles.

Key Reagent: (Difluoromethyl)trimethylsilane (TMSCHF2)

TMSCHF2 is a versatile and widely used reagent for nucleophilic difluoromethylation. It is typically activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF) or potassium fluoride, to generate the transient difluoromethyl anion.

Mechanism of Activation and Reaction:

The reaction proceeds via the formation of a pentavalent silicate intermediate, which then releases the difluoromethyl anion. This anion can then add to a variety of electrophiles, including aldehydes, ketones, imines, and activated alkyl halides.

Figure 1: Activation of TMSCHF2 and subsequent nucleophilic attack.

Experimental Protocol: Synthesis of a Difluoromethylated Alcohol

This protocol describes the difluoromethylation of an aldehyde using TMSCHF2, a common application of this methodology.

Materials:

-

Aldehyde (1.0 mmol)

-

(Difluoromethyl)trimethylsilane (TMSCHF2) (1.5 mmol)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mmol)

-

Anhydrous tetrahydrofuran (THF) (10 mL)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add TMSCHF2 (1.5 mmol) to the solution.

-

Slowly add the TBAF solution (0.1 mmol) dropwise over 5 minutes.

-

Stir the reaction mixture at 0 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated alcohol.

Electrophilic Difluoromethylation: Taming the C-CHF2 Cation

Electrophilic difluoromethylation involves the use of a reagent that delivers a "CHF2+" equivalent to a nucleophilic substrate. These reagents are typically hypervalent iodine compounds or sulfonium salts.

Key Reagent: S-(Difluoromethyl)diarylsulfonium Salts

These salts, such as Umemoto's reagent or Prakash's reagent, are effective for the difluoromethylation of a wide range of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic compounds.

Mechanism of Reaction:

The reaction is believed to proceed through a direct SN2-type displacement of the diaryl sulfide leaving group by the nucleophile.

Figure 2: Electrophilic difluoromethylation using a sulfonium salt.

Experimental Protocol: Difluoromethylation of a β-Ketoester

Materials:

-

β-Ketoester (1.0 mmol)

-

S-(Difluoromethyl)diarylsulfonium salt (1.2 mmol)

-

Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 mmol)

-

Anhydrous dimethylformamide (DMF) (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add NaH (1.2 mmol) and wash with anhydrous hexanes to remove the mineral oil.

-

Add anhydrous DMF (5 mL) and cool the suspension to 0 °C.

-

Add a solution of the β-ketoester (1.0 mmol) in DMF (5 mL) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.

-

Add the S-(difluoromethyl)diarylsulfonium salt (1.2 mmol) in one portion.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NaHCO3 solution (15 mL).

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the α-difluoromethylated β-ketoester.

Radical Difluoromethylation: A Modern Frontier

Radical difluoromethylation has emerged as a powerful tool, particularly for late-stage functionalization of complex molecules. These methods often employ photoredox catalysis or thermal initiators to generate the difluoromethyl radical (•CHF2).

Key Reagent: Sodium Difluoromethanesulfinate (CF2HSO2Na)

This commercially available and inexpensive salt is a convenient precursor to the •CHF2 radical upon oxidation.

Mechanism of Radical Generation and Propagation:

In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, oxidizes the sulfinate to generate the •CHF2 radical. This radical then adds to a suitable acceptor, such as an alkene or arene, and the resulting radical intermediate is further reduced to complete the catalytic cycle.

Figure 3: A simplified photoredox cycle for radical difluoromethylation.

Experimental Protocol: Radical Difluoromethylation of an Alkene

Materials:

-

Alkene (0.5 mmol)

-

Sodium difluoromethanesulfinate (1.0 mmol)

-

Photocatalyst (e.g., Ru(bpy)3Cl2) (0.01 mmol)

-

tert-Butyl hydroperoxide (TBHP) (70% in water, 1.5 mmol)

-

Acetonitrile (5 mL)

-

Blue LED light source

Procedure:

-

In a reaction vial, combine the alkene (0.5 mmol), sodium difluoromethanesulfinate (1.0 mmol), and photocatalyst (0.01 mmol).

-

Add acetonitrile (5 mL) and TBHP (1.5 mmol).

-

Seal the vial and place it in front of a blue LED light source.

-

Stir the reaction at room temperature for 24 hours.

-

After completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

-

Purify the residue by column chromatography to obtain the difluoromethylated product.

Comparative Analysis of Difluoromethylation Strategies

| Strategy | Key Reagents | Typical Substrates | Advantages | Limitations |

| Nucleophilic | TMSCHF2, CHF2-sulfones | Aldehydes, ketones, imines, alkyl halides | Well-established, high yields, good functional group tolerance | Requires anhydrous conditions, strong bases may be needed |

| Electrophilic | Sulfonium salts, hypervalent iodine reagents | Enolates, silyl enol ethers, arenes, heterocycles | Broad substrate scope, mild reaction conditions | Reagents can be expensive, stoichiometry can be an issue |

| Radical | CF2HSO2Na, CF2H-X (X=I, Br) | Alkenes, arenes, heterocycles | Excellent for late-stage functionalization, high functional group tolerance | Can have selectivity issues, requires specific initiators (light, heat) |

Applications in Drug Development: The CHF2 Group in Action

The strategic use of the difluoromethyl group has led to the development of several successful drugs and promising clinical candidates.

-

Nifurtimox: An antiparasitic drug used to treat Chagas disease. The CHF2 group is part of a difluoromethyl-substituted nitrofuran moiety, which is crucial for its mechanism of action.

-

Tofacitinib: A Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. While not containing a CHF2 group itself, its development involved extensive exploration of fluorinated analogues to optimize its properties. The principles learned are widely applied in modern drug design.

-

Sofosbuvir: A key antiviral drug for the treatment of hepatitis C. It features a difluoromethyl group on the sugar moiety of the nucleotide analogue, which enhances its stability and efficacy.

Future Outlook and Challenges

The field of difluoromethylation continues to evolve rapidly. Key areas of future research include:

-

Asymmetric Difluoromethylation: The development of catalytic and stereoselective methods for the synthesis of chiral difluoromethylated compounds remains a significant challenge.

-

New Reagents: The design of more efficient, cheaper, and environmentally benign difluoromethylating reagents is an ongoing pursuit.

-

Broader Substrate Scope: Expanding the scope of existing methods to include less reactive substrates is crucial for their wider application.

Conclusion

The difluoromethyl group is a powerful tool in the arsenal of the medicinal chemist. Its unique properties as a bioisostere have been instrumental in the development of new therapeutics with improved pharmacological profiles. A deep understanding of the various synthetic strategies for its introduction, including nucleophilic, electrophilic, and radical methods, is essential for its effective utilization. As our synthetic toolbox continues to expand, we can expect to see even more innovative applications of the difluoromethyl group in the design of the next generation of drugs and functional materials.

References

-

Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]

-

Ni, C., & Hu, J. (2014). The unique role of fluorine in the design of logs and agricultural chemicals. Journal of Fluorine Chemistry, 167, 35-46. [Link]

-

Umemoto, T. (2010). Discovery of S-(Trifluoromethyl)diarylsulfonium and S-(Difluoromethyl)diarylsulfonium Salts: The Togni Reagents I and II. The Journal of Organic Chemistry, 75(22), 7509–7518. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Electrophilic Fluorination and Perfluoroalkylation. In Organofluorine Chemistry (pp. 239-282). Wiley-VCH. [Link]

-

Barata-Vallejo, S., & Postigo, A. (2019). Sodium Difluoromethanesulfinate: A Salt of Value in Radical-Mediated Difluoromethylation of (Hetero)Arenes. European Journal of Organic Chemistry, 2019(44), 7311–7323. [Link]

4-(Difluoromethyl)cyclohexan-1-one: A Keystone Building Block for Next-Generation Agrochemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel agrochemicals with improved efficacy, enhanced safety profiles, and novel modes of action is a cornerstone of modern agricultural science. Within this landscape, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool for modulating physicochemical and biological properties. The difluoromethyl (CF2H) group, in particular, offers a unique combination of lipophilicity, hydrogen bond donating capability, and metabolic stability, making it an increasingly attractive substituent in drug design. This guide provides a deep dive into the synthesis, properties, and potential applications of 4-(difluoromethyl)cyclohexan-1-one, a versatile building block poised to unlock new frontiers in agrochemical research. We will explore its synthetic accessibility, key chemical transformations, and a forward-looking perspective on its potential to generate novel herbicides, fungicides, and insecticides.

Synthesis and Physicochemical Profile of 4-(Difluoromethyl)cyclohexan-1-one

The utility of any building block is fundamentally tied to its accessibility. 4-(Difluoromethyl)cyclohexan-1-one can be synthesized through various routes, with a common strategy involving the difluoromethylation of a suitable precursor. A prevalent method involves the use of diethyl (difluoromethyl)phosphonate and a strong base to generate a difluoromethyl anion, which then reacts with a cyclohexanone derivative.

Key Physicochemical Properties:

| Property | Value | Significance in Agrochemical Design |

| Molecular Weight | 148.15 g/mol | Low molecular weight allows for incorporation into a larger active ingredient without violating Lipinski's rule of five. |

| LogP | ~1.5 (estimated) | Moderate lipophilicity suggests good membrane permeability, a critical factor for reaching biological targets in pests and plants. |

| pKa of CF2H | ~23 | The C-H bond is weakly acidic, potentially enabling unique interactions with biological targets. |

| Hydrogen Bond Donor | Yes (weak) | The CF2H group can act as a weak hydrogen bond donor, contributing to binding affinity with target enzymes. |

The presence of the ketone functionality provides a reactive handle for a wide array of chemical transformations, making 4-(difluoromethyl)cyclohexan-1-one a highly versatile scaffold for library synthesis and lead optimization in agrochemical discovery programs.

Potential Applications in Herbicide Discovery

The cyclohexanedione class of herbicides, which includes well-known examples like clethodim and sethoxydim, are potent inhibitors of acetyl-CoA carboxylase (ACCase) in grasses. The core structure of these herbicides often features a substituted cyclohexanone ring. The introduction of a difluoromethyl group at the 4-position of the cyclohexanone ring could offer several advantages:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group resistant to oxidative metabolism in plants and soil. This can lead to longer residual activity and improved field performance.

-

Modulation of Systemicity: The polarity and lipophilicity of the difluoromethyl group can influence the translocation of the herbicide within the plant, potentially leading to improved systemic activity.

-

Novel Structure-Activity Relationships: The unique electronic and steric properties of the difluoromethyl group can lead to novel interactions with the ACCase enzyme, potentially overcoming existing resistance mechanisms.

Proposed Experimental Workflow for Herbicide Discovery:

Caption: Synthetic workflow for novel cyclohexanedione herbicides.

Potential Applications in Fungicide Development

Many successful fungicides, such as the succinate dehydrogenase inhibitors (SDHIs), incorporate cyclic alkyl moieties to occupy hydrophobic pockets in the target enzyme. The 4-(difluoromethyl)cyclohexyl group can serve as a valuable lipophilic component in novel fungicide design.

Case Study: A Potential SDHI Fungicide

A recent patent application discloses the synthesis of pyrazole-carboxamide derivatives incorporating a difluoromethylcyclohexyl moiety for potential use as fungicides. While the specific biological data is not fully detailed, the structural analogy to existing SDHI fungicides like fluxapyroxad is compelling.

Proposed Structure and Rationale:

Caption: General structure of a potential SDHI fungicide.

Experimental Protocol for Synthesis of a Model Compound:

-

Reduction of the Ketone: 4-(Difluoromethyl)cyclohexan-1-one is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in methanol.

-

Conversion to a Leaving Group: The resulting alcohol is converted to a better leaving group, for instance, by tosylation with p-toluenesulfonyl chloride in the presence of a base like pyridine.

-

Nucleophilic Substitution: The tosylate is then reacted with a suitable nucleophile, such as a pyrazole-4-carboxamide containing a free N-H group, in the presence of a non-nucleophilic base like cesium carbonate in a polar aprotic solvent like DMF.

-

Purification: The final product is purified by column chromatography on silica gel.

Potential Applications in Insecticide Research